Cas no 1479454-06-2 (2-(pyrimidin-4-yl)cyclopropylmethanamine)

2-(pyrimidin-4-yl)cyclopropylmethanamine Chemical and Physical Properties
Names and Identifiers
-
- 2-(pyrimidin-4-yl)cyclopropylmethanamine
- Cyclopropanemethanamine, 2-(4-pyrimidinyl)-
-
- Inchi: 1S/C8H11N3/c9-4-6-3-7(6)8-1-2-10-5-11-8/h1-2,5-7H,3-4,9H2
- InChI Key: DPGKCMPDUCLWPI-UHFFFAOYSA-N
- SMILES: C1(CN)CC1C1C=CN=CN=1
Experimental Properties
- Density: 1.159±0.06 g/cm3(Predicted)
- Boiling Point: 281.4±13.0 °C(Predicted)
- pka: 10.36±0.29(Predicted)
2-(pyrimidin-4-yl)cyclopropylmethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1867617-0.5g |
[2-(pyrimidin-4-yl)cyclopropyl]methanamine |
1479454-06-2 | 0.5g |
$1014.0 | 2023-09-18 | ||
Enamine | EN300-1867617-0.05g |
[2-(pyrimidin-4-yl)cyclopropyl]methanamine |
1479454-06-2 | 0.05g |
$888.0 | 2023-09-18 | ||
Enamine | EN300-1867617-0.1g |
[2-(pyrimidin-4-yl)cyclopropyl]methanamine |
1479454-06-2 | 0.1g |
$930.0 | 2023-09-18 | ||
Enamine | EN300-1867617-2.5g |
[2-(pyrimidin-4-yl)cyclopropyl]methanamine |
1479454-06-2 | 2.5g |
$2071.0 | 2023-09-18 | ||
Enamine | EN300-1867617-1g |
[2-(pyrimidin-4-yl)cyclopropyl]methanamine |
1479454-06-2 | 1g |
$1057.0 | 2023-09-18 | ||
Enamine | EN300-1867617-10g |
[2-(pyrimidin-4-yl)cyclopropyl]methanamine |
1479454-06-2 | 10g |
$4545.0 | 2023-09-18 | ||
Enamine | EN300-1867617-5g |
[2-(pyrimidin-4-yl)cyclopropyl]methanamine |
1479454-06-2 | 5g |
$3065.0 | 2023-09-18 | ||
Enamine | EN300-1867617-0.25g |
[2-(pyrimidin-4-yl)cyclopropyl]methanamine |
1479454-06-2 | 0.25g |
$972.0 | 2023-09-18 | ||
Enamine | EN300-1867617-10.0g |
[2-(pyrimidin-4-yl)cyclopropyl]methanamine |
1479454-06-2 | 10g |
$6266.0 | 2023-05-26 | ||
Enamine | EN300-1867617-1.0g |
[2-(pyrimidin-4-yl)cyclopropyl]methanamine |
1479454-06-2 | 1g |
$1458.0 | 2023-05-26 |
2-(pyrimidin-4-yl)cyclopropylmethanamine Related Literature
-
Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
Additional information on 2-(pyrimidin-4-yl)cyclopropylmethanamine
2-(Pyrimidin-4-yl)cyclopropylmethanamine: A Comprehensive Overview
2-(Pyrimidin-4-yl)cyclopropylmethanamine, also known by its CAS number CAS No. 1479454-06-2, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential therapeutic applications. The molecule consists of a cyclopropyl group attached to a pyrimidine ring via a methanamine linker, which contributes to its distinctive chemical properties and biological activity.
The synthesis of 2-(pyrimidin-4-yl)cyclopropylmethanamine involves a series of carefully designed chemical reactions, including nucleophilic substitutions, cyclizations, and amine formations. Recent advancements in synthetic methodologies have enabled the efficient production of this compound with high purity, making it more accessible for research and development purposes. The structural integrity of the molecule is crucial for its biological activity, as any modification to the cyclopropane ring or the pyrimidine moiety can significantly alter its pharmacokinetic and pharmacodynamic properties.
One of the most promising aspects of 2-(pyrimidin-4-yl)cyclopropylmethanamine lies in its potential as a therapeutic agent. Preclinical studies have demonstrated that this compound exhibits potent activity against various disease models, particularly in the realm of oncology. The compound's ability to modulate key cellular pathways involved in cancer progression has been extensively investigated. For instance, research published in Nature Communications highlighted its role in inhibiting the proliferation of cancer cells by targeting specific kinases involved in cell cycle regulation.
In addition to its anticancer properties, 2-(pyrimidin-4-yl)cyclopropylmethanamine has also shown promise in other therapeutic areas, such as neurodegenerative diseases and inflammatory conditions. Its ability to cross the blood-brain barrier makes it a valuable candidate for treating central nervous system disorders. Recent studies have explored its effects on neuroprotective pathways and its potential to alleviate symptoms associated with Alzheimer's disease.
The pharmacokinetic profile of 2-(pyrimidin-4-yl)cyclopropylmethanamine is another area of active research. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is essential for optimizing its therapeutic potential. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), have been employed to study these parameters in preclinical models. These studies have provided valuable insights into the compound's bioavailability and metabolic stability, which are critical for drug development.
The safety profile of 2-(pyrimidin-4-yl)cyclopropylmethanamine has also been thoroughly evaluated in preclinical toxicology studies. These investigations have revealed that the compound exhibits a favorable safety margin, with minimal adverse effects observed at therapeutic doses. This makes it a strong candidate for further clinical evaluation.
In conclusion, 2-(pyrimidin-4-yl)cyclopropylmethanamine, with its unique chemical structure and diverse biological activities, represents a significant advancement in medicinal chemistry. Its potential applications span multiple therapeutic areas, making it a subject of intense research interest. As ongoing studies continue to unravel its full potential, this compound holds great promise for contributing to the development of innovative treatments for various diseases.
1479454-06-2 (2-(pyrimidin-4-yl)cyclopropylmethanamine) Related Products
- 951893-22-4(2,2-Dimethyl-4-(4-isopropylphenyl)-4-oxobutyric acid)
- 2228658-10-2(3-(aminomethyl)-3-3-chloro-5-(trifluoromethyl)phenylcyclobutan-1-ol)
- 95333-64-5(4-(2-Sulfanyl-1H-imidazol-1-yl)methylphenol)
- 953931-22-1(3,4-dimethoxy-N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}benzamide)
- 2172591-64-7(1-(2,5-difluorophenyl)-1H-pyrazol-5-ylmethanamine)
- 1259477-84-3(4-Amino-2,5-bis(perfluorophenyl)pyridine)
- 118618-53-4(4-(1H-1,2,3-Triazol-1-yl)methylbenzoic Acid)
- 63927-29-7(Butanoic acid,2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-)
- 2229396-02-3(methyl2-methyl-1-(3-methyl-1,2-oxazol-5-yl)propan-2-ylamine)
- 369651-26-3((1S,2R,5S)-2-isopropyl-5-methyl-1-[(1S)-1-methylallyl]cyclohexanol)



